molecular formula C11H15NO2 B1604257 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 212184-86-6

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1604257
CAS No.: 212184-86-6
M. Wt: 193.24 g/mol
InChI Key: NKXWHSXCIHBUCB-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors . The compound also interacts with the P-glycoprotein (P-gp) , which is a crucial factor in multidrug resistance in cancer treatment .

Mode of Action

This compound binds to sigma-2 receptors with high affinity and selectivity . This binding can be used to study the pharmacological functions of sigma-2 receptors, tumor imaging, and cancer therapeutics or adjuvants . The compound also acts as a potent reversal agent against P-glycoprotein-mediated multidrug resistance .

Biochemical Pathways

It is known that the compound influences the function of sigma-2 receptors and p-gp, which play significant roles in cell proliferation and drug resistance, respectively .

Pharmacokinetics

It is known that the compound exhibits good plasma drug concentration after oral administration .

Result of Action

The interaction of this compound with sigma-2 receptors and P-gp can lead to a decrease in cell proliferation and an increase in the sensitivity of cancer cells to therapeutic drugs . This makes the compound a potential candidate for cancer therapeutics and adjuvants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s efficacy and stability. Additionally, the physiological state of the cells (such as the level of sigma-2 receptor expression) can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often involve the use of strong acids and elevated temperatures .

Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product. This method is known for its mild reaction conditions and high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxy groups play a crucial role in its reactivity and interactions with biological targets .

Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXWHSXCIHBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640535
Record name 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212184-86-6
Record name 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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